(12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
The compound (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a hydroxyprop-2-enylidene moiety, and a methano-1,3-benzoxazocin core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Construction of the hydroxyprop-2-enylidene moiety: This step often involves aldol condensation reactions.
Assembly of the methano-1,3-benzoxazocin core: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bonds in the enylidene moiety can be reduced to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2E)-3-(4-fluorophenyl)-1-hydroxyprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
- (5Z)-5-[(2E)-3-(4-bromophenyl)-1-hydroxyprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
Uniqueness
The presence of the chlorophenyl group in (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
(12Z)-12-[(E)-3-(4-chlorophenyl)-1-hydroxyprop-2-enylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-21-12-16(15-4-2-3-5-18(15)26-21)19(20(25)23-21)17(24)11-8-13-6-9-14(22)10-7-13/h2-11,16,24H,12H2,1H3,(H,23,25)/b11-8+,19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNYWYOLIRZXDA-BYKMTTGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)C(=C(C=CC4=CC=C(C=C4)Cl)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)/C(=C(\C=C\C4=CC=C(C=C4)Cl)/O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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